molecular formula C10H13NO B1352810 N-methyl-3-phenylpropanamide CAS No. 940-43-2

N-methyl-3-phenylpropanamide

Cat. No. B1352810
CAS RN: 940-43-2
M. Wt: 163.22 g/mol
InChI Key: RWGJVMFILBWTGJ-UHFFFAOYSA-N
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Description

N-methyl-3-phenylpropanamide, also known as 3-phenyl-N-methylpropanamide , is an organic compound with the chemical formula C10H13NO . It falls under the class of amides and features a methyl group attached to the nitrogen atom. The compound exists as a white crystalline powder and has a melting point range of 59-60°C .


Physical And Chemical Properties Analysis

  • Safety Information : N-methyl-3-phenylpropanamide is classified as a warning substance. It may cause skin and eye irritation. Proper precautions should be taken during handling and storage .

Scientific Research Applications

Analgesic Activity

N-methyl-3-phenylpropanamide and its derivatives have been extensively studied for their analgesic properties. One significant discovery is the compound cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyll-N-phenylpropanamide (23), which showed exceptional potency as an analgesic, surpassing morphine by up to 6684 times in efficacy (van Bever, Niemegeers, & Janssen, 1974). This compound demonstrated a rapid onset and shorter action duration compared to morphine, along with a high safety margin. Such findings are crucial for the development of new analgesic agents.

Chemoselective Reactions

N-methyl-3-phenylpropanamide has also been a subject of interest in synthetic chemistry, particularly in chemoselective reactions. For instance, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide was studied for its reactivity against various electrophiles, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. This study also involved ab initio calculations to understand the reaction mechanisms (Hajji et al., 2002).

Antimicrobial Applications

Research has also explored the antimicrobial potential of compounds derived from N-methyl-3-phenylpropanamide.

Continuing from the previous findings, here are additional insights into the antimicrobial applications of N-methyl-3-phenylpropanamide and its derivatives:

Antimicrobial Properties

Research has highlighted the antimicrobial potential of various derivatives of N-methyl-3-phenylpropanamide. For example, novel derivatives such as (E)-N-(2-(1H-indol-3-ylamino) vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide showed promising antimicrobial properties against pathogenic microorganisms like Pseudomonas aureginosa and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Manjunatha, Satyanarayan, & Harishkumar, 2016). This suggests their potential application in antimicrobial therapy.

Additionally, derivatives synthesized from 3-phenylpropanehydrazide demonstrated significant antibacterial and antifungal activities. Compounds such as N-arylidene-3-phenylpropane hydrazides and N-(4-oxo-2-arylthiazolidin-3-yl)-3-phenylpropanamides were notably potent in this regard (Fuloria, Singh, Yarb, & Ali, 2009).

Quorum Sensing Inhibition

Some derivatives have also shown properties that could disrupt bacterial communication systems, known as quorum sensing (QS). Compounds like N-phenethyl hexanamide displayed QS inhibitory properties, indicating their potential as novel therapeutic agents against bacterial infections (Meschwitz et al., 2019)

properties

IUPAC Name

N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGJVMFILBWTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392448
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-phenylpropanamide

CAS RN

940-43-2
Record name N-methyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-phenylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
L Mesas Sánchez - 2014 - diva-portal.org
… , the synthetic applicability of this methodology was illustrated through the synthesis of two high value compounds, (R)-Pronethalol and (S)-3-hydroxy-N-methyl-3-phenylpropanamide, …
Number of citations: 0 www.diva-portal.org
AE Díaz-Álvarez, L Mesas-Sánchez, P Dinér - Molecules, 2014 - mdpi.com
… Furthermore, the utility of the present method was demonstrated in the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for bioactive molecules such as …
Number of citations: 13 www.mdpi.com
H Nakatsuji, J Morita, T Misaki… - Advanced Synthesis & …, 2006 - Wiley Online Library
An efficient method for esterification between acid chlorides and alcohols in water as solvent has been developed by combining the catalytic amines, N‐methylimidazole and N,N,N′,N…
Number of citations: 30 onlinelibrary.wiley.com
J Xue, L Xu, ZH Jiang, X Wei - Natural Product …, 2013 - journals.sagepub.com
… quaternary carbon at δC 141.6 (C-1″), and the aromatic methine carbon at δC 127.8 (C-2″ and C-6″), were observed, indicating a 3-hydroxy-N-methyl-3-phenylpropanamide residue…
Number of citations: 2 journals.sagepub.com
H Nakatsuji, M Morimoto, T Misaki, Y Tanabe - Tetrahedron, 2007 - Elsevier
We developed two efficient practical methods for esterification, amide formation, and thioesterification between acid chlorides and alcohols, amines, thiols, respectively. The present …
Number of citations: 29 www.sciencedirect.com
DJ Gallagher, H Du, SA Long… - Journal of the American …, 1996 - ACS Publications
… To N-methyl-3-phenylpropanamide (1) (142 mg, 1.04 mmol) in THF (4 mL) and t-BuOMe (4 mL) at −78 C was added sec-BuLi (2.0 mL, 2.18 mmol). The solution was stirred for 50 min, …
Number of citations: 72 pubs.acs.org
ME Meuser, PAN Reddy, A Dick… - Journal of medicinal …, 2021 - ACS Publications
… by prep-HPLC (C18, 10–100% acetonitrile in water with 0.1% formic acid) to afford 2-(2-(7-amino-1H-indazol-3-yl)acetamido)-N-(1H-indazol-5-yl)-N-methyl-3-phenylpropanamide as a …
Number of citations: 14 pubs.acs.org
P Liu, B Li, M Xi, Z Chen, H Sun, X Huan, X Xu… - Green …, 2019 - pubs.rsc.org
… Similarly, the N-quinolylation of (S)-2-amino-N-methyl-2-phenylacetamide and (S)-2-amino-N-methyl-3-phenylpropanamide proceeded smoothly to provide products 6c and 6d in 63% …
Number of citations: 3 pubs.rsc.org
B Zhang, H Li, Y Ding, Y Yan, J An - The Journal of Organic …, 2018 - ACS Publications
A practical and scalable single electron transfer reduction mediated by sodium dispersions has been developed for the reduction and reductive deuteration of tertiary amides. The …
Number of citations: 43 pubs.acs.org
S Hosokawa, K Teramoto, Y Motoyama - ChemistrySelect, 2016 - Wiley Online Library
… We also examined the reduction of secondary- and primary carboxamides such as N-methyl-3-phenylpropanamide (1o) and 3-phenylpropanamide (1p) by the present Pd/C–TMDS …

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